molecular formula C17H27N3O3 B1397426 Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate CAS No. 862874-77-9

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B1397426
CAS No.: 862874-77-9
M. Wt: 321.4 g/mol
InChI Key: WORVXGOCMSUNBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27N3O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group, an aminophenoxyethyl moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.

    Reaction with Aminophenol: Piperazine is reacted with 4-aminophenol to form 4-(4-aminophenoxy)piperazine.

    Formation of the Carboxylate: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl carboxylate group.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester

Uniqueness

Tert-butyl 4-(2-(4-aminophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of the aminophenoxyethyl moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 4-[2-(4-aminophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORVXGOCMSUNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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